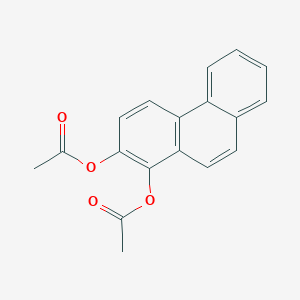
1,2-Diacetoxyphenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-adenosylhomocysteine is a compound that plays a crucial role in the metabolism of methionine and the methylation cycle. It is formed by the demethylation of S-adenosylmethionine, which is a key methyl donor in various biochemical reactions . S-adenosylhomocysteine is considered toxic to cells and is rapidly broken down by enzymes to prevent its accumulation .
Preparation Methods
S-adenosylhomocysteine can be synthesized through enzymatic reactions involving S-adenosylmethionine. The primary method involves the use of adenosylhomocysteinase, which converts S-adenosylhomocysteine into homocysteine and adenosine . Industrial production methods often utilize high-performance liquid chromatography (HPLC) and liquid chromatography-electrospray-tandem mass spectrometry (LC-ESI-MS/MS) for the accurate determination and quantification of S-adenosylhomocysteine in biological samples .
Chemical Reactions Analysis
S-adenosylhomocysteine undergoes several types of chemical reactions, including:
Hydrolysis: S-adenosylhomocysteine is hydrolyzed by adenosylhomocysteinase to produce homocysteine and adenosine.
Oxidation and Reduction: It can participate in redox reactions, although these are less common compared to its hydrolysis.
Common reagents and conditions used in these reactions include adenosylhomocysteinase for hydrolysis and various methyltransferases for methylation reactions. The major products formed from these reactions are homocysteine and adenosine .
Scientific Research Applications
S-adenosylhomocysteine has a wide range of scientific research applications:
Mechanism of Action
S-adenosylhomocysteine exerts its effects primarily through its role in the methylation cycle. It is formed as a byproduct of methylation reactions involving S-adenosylmethionine. The compound inhibits methyltransferases, thereby regulating the methylation of DNA, RNA, proteins, and other molecules . The molecular targets and pathways involved include various methyltransferases and the methionine cycle .
Comparison with Similar Compounds
S-adenosylhomocysteine is often compared with S-adenosylmethionine, its precursor in the methylation cycle. While S-adenosylmethionine acts as a methyl donor, S-adenosylhomocysteine is a product of methylation reactions and acts as an inhibitor of methyltransferases . Other similar compounds include homocysteine and adenosine, which are products of S-adenosylhomocysteine hydrolysis . The uniqueness of S-adenosylhomocysteine lies in its dual role as both a product and regulator of methylation reactions .
Properties
CAS No. |
19551-05-4 |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(1-acetyloxyphenanthren-2-yl) acetate |
InChI |
InChI=1S/C18H14O4/c1-11(19)21-17-10-9-15-14-6-4-3-5-13(14)7-8-16(15)18(17)22-12(2)20/h3-10H,1-2H3 |
InChI Key |
BDBLFRQQQPJEGP-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)OC(=O)C |
Synonyms |
1,2-Diacetoxyphenanthrene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















